2-Methoxycinnamaldehyde-d3
Description
2-Methoxycinnamaldehyde-d3 is a deuterated derivative of 2-methoxycinnamaldehyde, where three hydrogen atoms are replaced with deuterium (²H) isotopes. This modification is typically employed in pharmacokinetic studies, metabolic tracing, and as an internal standard in mass spectrometry (MS) due to its isotopic signature, which enables precise detection and quantification . The compound retains the core structure of cinnamaldehyde—a propenyl chain linked to a benzene ring substituted with a methoxy (-OCH₃) group at the 2-position. The deuterium labeling minimally alters its chemical reactivity but significantly impacts its spectroscopic and metabolic profiles.
Properties
Molecular Formula |
C₁₀H₇D₃O₂ |
|---|---|
Molecular Weight |
165.2 |
Synonyms |
3-(2-Methoxyphenyl)-2-propenal-d3; 3-(2-Methoxyphenyl)acrylaldehyde-d3; 3-(2-Methoxyphenyl)propenal-d3; NSC 114599-d3; o-Methoxycinnamaldehyde-d3; o-Methoxycinnamic Aldehyde-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional distinctions between 2-Methoxycinnamaldehyde-d3 and its analogs:
| Compound | Substituents/Modifications | Functional Groups | Key Applications |
|---|---|---|---|
| 2-Methoxycinnamaldehyde-d3 | 2-methoxy, propenyl, deuterated | Aldehyde, methoxy, propenyl | Isotopic labeling, MS standards |
| 4-Hydroxy-3-Methoxycinnamaldehyde | 4-hydroxy, 3-methoxy | Aldehyde, hydroxyl, methoxy | Antioxidant research, synthesis |
| 2-Chloro-3-methoxybenzaldehyde | 2-chloro, 3-methoxy | Aldehyde, chloro, methoxy | Organic synthesis intermediates |
Key Observations:
The electron-withdrawing chloro (-Cl) group in 2-Chloro-3-methoxybenzaldehyde reduces electron density at the benzene ring, altering its reactivity in electrophilic substitution reactions .
Isotopic Effects :
- Deuterium in 2-Methoxycinnamaldehyde-d3 increases its molecular mass (3 atomic mass units) without significantly changing its physical properties (e.g., melting point, solubility). However, the kinetic isotope effect may slow metabolic degradation, making it valuable for tracing metabolic pathways .
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